molecular formula C7H3BrF3N3 B8517640 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Cat. No. B8517640
M. Wt: 266.02 g/mol
InChI Key: BOZIRFJYJZSVGB-UHFFFAOYSA-N
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Patent
US09328121B1

Procedure details

A mixture of 0.97 g of resulting 6-bromo-2-trifluoromethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-2-ol hydrobromide and 10 ml of ethanol was stirred under heat-reflux for 5 hours. The cooled reaction mixture was concentrated under reduced pressure, then water was added, and the mixture was extracted with ethyl acetate. The resulting matter was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue was applied to a silica gel column chromatography to obtain 0.54 g of 6-bromo-2-trifluoromethyl-imidazo[1,2-a]pyrimidine.
Name
6-bromo-2-trifluoromethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-2-ol hydrobromide
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.[Br:2][C:3]1[CH:4]=[N:5][C:6]2[N:7]([CH2:9][C:10]([C:13]([F:16])([F:15])[F:14])(O)[N:11]=2)[CH:8]=1>C(O)C>[Br:2][C:3]1[CH:4]=[N:5][C:6]2[N:7]([CH:9]=[C:10]([C:13]([F:16])([F:15])[F:14])[N:11]=2)[CH:8]=1 |f:0.1|

Inputs

Step One
Name
6-bromo-2-trifluoromethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-2-ol hydrobromide
Quantity
0.97 g
Type
reactant
Smiles
Br.BrC=1C=NC=2N(C1)CC(N2)(O)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heat-reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting matter was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=2N(C1)C=C(N2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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